N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 877816-21-2
VCID: VC11900820
InChI: InChI=1S/C21H18Cl2N2O5S/c22-15-5-3-14(4-6-15)12-24-20(26)21(27)25-13-19(18-2-1-11-30-18)31(28,29)17-9-7-16(23)8-10-17/h1-11,19H,12-13H2,(H,24,26)(H,25,27)
SMILES: C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C21H18Cl2N2O5S
Molecular Weight: 481.3 g/mol

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide

CAS No.: 877816-21-2

Cat. No.: VC11900820

Molecular Formula: C21H18Cl2N2O5S

Molecular Weight: 481.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide - 877816-21-2

Specification

CAS No. 877816-21-2
Molecular Formula C21H18Cl2N2O5S
Molecular Weight 481.3 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C21H18Cl2N2O5S/c22-15-5-3-14(4-6-15)12-24-20(26)21(27)25-13-19(18-2-1-11-30-18)31(28,29)17-9-7-16(23)8-10-17/h1-11,19H,12-13H2,(H,24,26)(H,25,27)
Standard InChI Key GQMCATWEYUZGGX-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide is a complex organic compound featuring a unique combination of functional groups, including a chlorobenzenesulfonyl moiety, a furan ring, and an ethanediamide backbone. This compound belongs to the class of sulfonamides due to the presence of the sulfonyl group, which is known for its potential biological activities. The molecular formula for a closely related compound, N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide, is C19H22ClN3O2S, indicating the structural complexity and potential for diverse chemical and biological interactions.

Synthesis and Chemical Reactions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are often used to confirm the structure and purity of the synthesized compound.

This compound can participate in various chemical reactions facilitated by specific catalysts or reagents. The progress of these reactions can be monitored using spectroscopic methods such as NMR or mass spectrometry.

Biological Activity and Potential Applications

While specific biological mechanisms for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide are not well-documented, compounds with similar structures often exhibit biological activity through interactions with enzymes or receptors. This suggests potential applications in medicinal chemistry, particularly as precursors for developing new pharmaceuticals.

Potential ApplicationDescription
Medicinal ChemistryCould serve as a precursor for developing new drugs, such as anti-inflammatory agents or enzyme inhibitors.
Organic SynthesisUseful in creating more complex molecules due to its unique structural features.

Research Findings and Future Directions

Detailed studies are required to elucidate the precise mechanisms of action and potential therapeutic effects of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide. Further pharmacological research would help determine its safety profile and efficacy in various biological systems.

Given the compound's structural complexity and potential for biological activity, it represents a promising area for future research in medicinal chemistry. The development of new compounds with similar structures could lead to novel therapeutic agents with improved efficacy and safety profiles.

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